3-Methyl-4-[(2-methylpentyl)oxy]aniline
Overview
Description
3-Methyl-4-[(2-methylpentyl)oxy]aniline: is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is a derivative of aniline, featuring a methyl group and a 2-methylpentyl group attached to the aromatic ring through an ether linkage. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-[(2-methylpentyl)oxy]aniline typically involves the following steps:
Nitration: The starting material, 3-methylphenol, undergoes nitration to form 3-methyl-4-nitrophenol.
Etherification: The nitro compound is then subjected to etherification with 2-methylpentanol in the presence of a suitable catalyst to yield 3-methyl-4-[(2-methylpentyl)oxy]nitrobenzene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of industrial-grade catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-4-[(2-methylpentyl)oxy]aniline can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are commonly used reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
Medicine:
- Explored for its potential therapeutic applications, including as a building block for drug development .
Industry:
Mechanism of Action
The mechanism of action of 3-Methyl-4-[(2-methylpentyl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Methyl-4-[(2-ethylhexyl)oxy]aniline
- 3-Methyl-4-[(2-propylheptyl)oxy]aniline
- 3-Methyl-4-[(2-butylnonyl)oxy]aniline
Comparison:
- Structural Differences: The primary difference lies in the length and branching of the alkyl chain attached to the ether linkage.
- Reactivity: These structural variations can influence the reactivity and physical properties of the compounds.
- Applications: While similar compounds may have overlapping applications, the specific properties of 3-Methyl-4-[(2-methylpentyl)oxy]aniline make it unique for certain research and industrial uses .
Properties
IUPAC Name |
3-methyl-4-(2-methylpentoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-5-10(2)9-15-13-7-6-12(14)8-11(13)3/h6-8,10H,4-5,9,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWYHDSUMUHWAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC1=C(C=C(C=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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